Cas no 2248306-38-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate)

2248306-38-7 structure
Nome del prodotto:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- EN300-6517949
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate
- 2248306-38-7
-
- Inchi: 1S/C14H12N4O6S/c15-25(22,23)9-7-16-17(8-9)6-5-12(19)24-18-13(20)10-3-1-2-4-11(10)14(18)21/h1-4,7-8H,5-6H2,(H2,15,22,23)
- Chiave InChI: HPYSUKCIBTWQHS-UHFFFAOYSA-N
- Sorrisi: S(C1C=NN(C=1)CCC(=O)ON1C(C2C=CC=CC=2C1=O)=O)(N)(=O)=O
Proprietà calcolate
- Massa esatta: 364.04775529g/mol
- Massa monoisotopica: 364.04775529g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 651
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 150Ų
- XLogP3: -0.6
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6517949-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 0.5g |
$451.0 | 2023-05-31 | ||
Enamine | EN300-6517949-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 2.5g |
$923.0 | 2023-05-31 | ||
Enamine | EN300-6517949-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 0.05g |
$395.0 | 2023-05-31 | ||
Enamine | EN300-6517949-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 10g |
$2024.0 | 2023-05-31 | ||
Enamine | EN300-6517949-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 0.1g |
$414.0 | 2023-05-31 | ||
Enamine | EN300-6517949-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 5g |
$1364.0 | 2023-05-31 | ||
Enamine | EN300-6517949-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 1g |
$470.0 | 2023-05-31 | ||
Enamine | EN300-6517949-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate |
2248306-38-7 | 0.25g |
$432.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate Letteratura correlata
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
2248306-38-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(4-sulfamoyl-1H-pyrazol-1-yl)propanoate) Prodotti correlati
- 2090649-71-9(7-hydroxy-2,3-dihydro-1-benzofuran-6-carboxylic acid)
- 1805181-29-6(2-(Bromomethyl)-3-chloro-5-(difluoromethyl)pyridine-4-methanol)
- 2137575-14-3(8-Ethynyl-9H-purine)
- 2300131-08-0(6-(trifluoromethyl)oxan-2-ylmethanesulfonyl fluoride)
- 28950-61-0(Fluorescent Brightener 210)
- 2679935-39-6(tert-butyl (2R)-2-amino-3-(S)-methanesulfinylpropanoate)
- 2172068-39-0(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}-2-methylpentanoic acid)
- 1806984-80-4(2,3-Bis(trifluoromethyl)-5-bromobenzyl bromide)
- 2138812-94-7(Butanoic acid, 2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methylene]-)
- 143045-27-6(LONG® R3 IGF-I human)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
